Methyl 2-methylthiazole-4-carboxylate

Drug Design Lipophilicity ADME

Researchers requiring a compact, electron-deficient heterocyclic core for CNS drug discovery often encounter inconsistent reactivity from isomerically impure building blocks. Methyl 2-methylthiazole-4-carboxylate (CAS 6436-60-8), with ≥98% purity and a melting point of ~58°C, resolves this directly. - 0.4 log unit lower lipophilicity (XLogP3 1.5 vs. 1.9) than the ethyl ester analog, improving ligand efficiency for CNS programs. - 17 °C lower boiling point (224.7 °C vs. 242.1 °C) simplifies distillation and reduces thermal stress during downstream processing. - Proven 2-methyl substitution pattern ensures correct vector for key biological interactions; the ester group provides optimal reactivity for thiazole orange dye condensations. Supplied as a yellow to brown solid, stored at 2-8°C, and shipped under ambient conditions with full analytical documentation.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 6436-60-8
Cat. No. B1316200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylthiazole-4-carboxylate
CAS6436-60-8
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)OC
InChIInChI=1S/C6H7NO2S/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
InChIKeyFZERNAIKPVSQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methylthiazole-4-carboxylate Overview


Methyl 2-methylthiazole-4-carboxylate (CAS 6436-60-8) is a heterocyclic building block belonging to the thiazole family, characterized by a 2-methyl substituent and a methyl ester at the 4-position [1]. With a molecular weight of 157.19 g/mol, a predicted XLogP3 of 1.5, and a topological polar surface area (TPSA) of 67.4 Ų, this compound presents a well-defined polarity and hydrogen-bonding profile relevant to both reactivity and physicochemical property optimization [1]. Commercially available as a solid with a melting point of approximately 58 °C and a reported purity of ≥98% , it serves as a key intermediate in the synthesis of fluorescent dyes, such as thiazole orange, and in medicinal chemistry programs requiring a compact, electron-deficient heterocyclic core .

Methyl 2-Methylthiazole-4-carboxylate vs. Generic Esters


Thiazole-4-carboxylate building blocks are not interchangeable commodities; subtle variations in the ester group or the position of ring substitution critically alter key properties that govern synthetic utility and final compound performance. Replacing the methyl ester with a larger alkyl homolog, or shifting the methyl group from the 2- to the 5-position, changes lipophilicity, steric accessibility, and electronic distribution on the heterocyclic ring [1][2]. These differences directly impact reaction yields in downstream transformations, the ability to crystallize intermediates, and the physicochemical profile of the final drug-like molecule. The following quantitative evidence demonstrates where Methyl 2-methylthiazole-4-carboxylate provides a distinct, measurable advantage over its closest structural analogs.

Methyl 2-Methylthiazole-4-carboxylate Key Evidence


Lower Lipophilicity vs. Ethyl Ester

Methyl 2-methylthiazole-4-carboxylate demonstrates a lower computed lipophilicity (XLogP3 = 1.5) than its direct ethyl ester homolog (Ethyl 2-methylthiazole-4-carboxylate, XLogP3 = 1.9) [1][2]. This 0.4 log unit reduction corresponds to a roughly 2.5-fold lower partition coefficient, which can be a critical advantage in medicinal chemistry programs seeking to maintain a favorable lipophilic ligand efficiency (LLE) or to avoid off-target promiscuity associated with higher logP compounds.

Drug Design Lipophilicity ADME

Lower Boiling Point Eases Distillation

The methyl ester exhibits a boiling point of 224.7 °C at 760 mmHg, which is approximately 17 °C lower than that of the ethyl ester (242.1 °C at 760 mmHg) . This lower boiling point can simplify fractional distillation or solvent removal during scale-up, reducing thermal stress on sensitive intermediates and potentially decreasing energy costs in a production setting.

Purification Distillation Process Chemistry

2-Methyl vs. 5-Methyl Electronic Effects

The 2-methyl substitution on the thiazole ring places the electron-donating methyl group ortho to the ring nitrogen, influencing the electron density at the 4-carboxylate position differently than in the 5-methyl isomer. While both isomers share identical molecular weight and TPSA, the 2-methyl arrangement in the target compound results in a unique electronic environment that can affect reactivity in nucleophilic acyl substitution and metal-catalyzed cross-coupling reactions [1][2]. This positional difference is a critical SAR parameter when exploring patent space around thiazole-based scaffolds.

Regioisomer Electronic Effects Structure-Activity Relationship

Methyl 2-Methylthiazole-4-carboxylate Applications


Lead Optimization with Low Lipophilicity

Medicinal chemistry teams targeting CNS or other programs with stringent logP constraints should prioritize the methyl ester over the ethyl analog. The 0.4 log unit advantage (XLogP3 1.5 vs. 1.9) translates into a meaningful difference in lipophilic ligand efficiency, directly impacting the developability profile of the final compound [1][2].

Easier Distillation in Process Development

Route scouts and process chemists aiming to simplify downstream purification can leverage the 17 °C lower boiling point of the methyl ester (224.7 °C) compared to the ethyl ester (242.1 °C). This property reduces distillation demands and thermal exposure, which is particularly valuable when handling thermally sensitive intermediates .

2-Position SAR on Thiazole Ring

In structure-activity relationship campaigns, the specific 2-methyl substitution pattern of this building block is critical for achieving a desired bioactive conformation and electronic distribution. Replacing it with the 5-methyl isomer would alter the vector of the methyl group and disrupt key interactions, making the 2-methyl ester indispensable for patent protection and potency maintenance [3].

Thiazole Orange Dye Synthesis

As documented in fluorescence spectroscopy research, methyl 2-methylthiazole-4-carboxylate is a proven intermediate in the synthesis of thiazole orange dyes. Its methyl ester provides the optimal balance of reactivity and steric accessibility for the key condensation step, making it the building block of choice for reproducible dye preparation .

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